2-methyl-N-phenyl-1,3-benzothiazole-6-sulfonamide
Overview
Description
2-methyl-N-phenyl-1,3-benzothiazole-6-sulfonamide is a derivative of benzothiazole, an aromatic heterocyclic compound. Benzothiazole derivatives are known for their wide range of biological activities and medicinal applications
Preparation Methods
The synthesis of 2-methyl-N-phenyl-1,3-benzothiazole-6-sulfonamide typically involves the treatment of 2-mercaptoaniline with acid chlorides . The reaction conditions often include the use of amide coupling agents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate in the presence of N,N-diisopropylethylamine in dichloroethane . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective processes.
Chemical Reactions Analysis
2-methyl-N-phenyl-1,3-benzothiazole-6-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-methyl-N-phenyl-1,3-benzothiazole-6-sulfonamide has been studied for its potential antibacterial and anticancer activities . In medicinal chemistry, it has shown promise as an inhibitor of various enzymes, including dihydroorotase and DNA gyrase . In the field of biology, it has been investigated for its role in inhibiting microbial growth and as a potential therapeutic agent for treating infections . Additionally, it has applications in the synthesis of dyes and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-methyl-N-phenyl-1,3-benzothiazole-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors . For example, it inhibits the activity of dihydroorotase by binding to its active site, thereby preventing the enzyme from catalyzing its substrate . This inhibition can lead to the disruption of essential biological pathways, resulting in the compound’s antibacterial or anticancer effects.
Comparison with Similar Compounds
2-methyl-N-phenyl-1,3-benzothiazole-6-sulfonamide is unique among benzothiazole derivatives due to its specific structural features and biological activities . Similar compounds include other benzothiazole derivatives such as 2-aminobenzothiazole and 2-mercaptobenzothiazole . These compounds share some common properties but differ in their specific applications and mechanisms of action. For instance, 2-aminobenzothiazole is primarily used in the synthesis of dyes, while 2-mercaptobenzothiazole is an accelerator in the vulcanization of rubber .
Properties
IUPAC Name |
2-methyl-N-phenyl-1,3-benzothiazole-6-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S2/c1-10-15-13-8-7-12(9-14(13)19-10)20(17,18)16-11-5-3-2-4-6-11/h2-9,16H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDXWJYMPOKNSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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